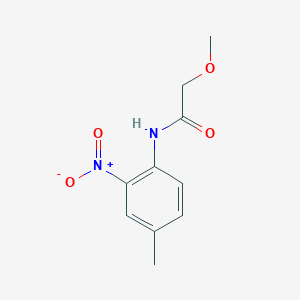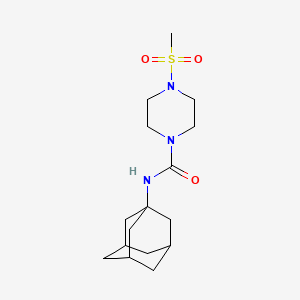![molecular formula C18H28N8O B4126706 2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]acetamide](/img/structure/B4126706.png)
2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]acetamide
描述
2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]acetamide is a complex organic compound that features a tetrazole ring and a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be achieved through a click chemistry approach involving the reaction of an azide with a nitrile. The pyrimidine ring can be synthesized separately through a series of condensation reactions involving appropriate starting materials such as acetylacetone and guanidine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction could produce amine derivatives.
科学研究应用
2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing it to bind to active sites of enzymes or receptors, thereby modulating their activity. The pyrimidine ring can interact with nucleic acids or proteins, influencing biological pathways and cellular processes.
相似化合物的比较
Similar Compounds
Tetrazole derivatives: Compounds with similar tetrazole rings, such as 5-phenyltetrazole, which also exhibit strong binding affinities and biological activities.
Pyrimidine derivatives: Compounds like 4,6-dimethyl-2-pyrimidinamine, which share the pyrimidine ring structure and have applications in medicinal chemistry.
Uniqueness
2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]acetamide is unique due to the combination of the tetrazole and pyrimidine rings in a single molecule, providing a versatile scaffold for various applications. Its ability to undergo multiple types of chemical reactions and interact with diverse molecular targets makes it a valuable compound in scientific research and industrial applications.
属性
IUPAC Name |
2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N8O/c1-14-11-15(2)21-16(20-14)7-8-19-18(27)13-26-17(22-23-24-26)12-25-9-5-3-4-6-10-25/h11H,3-10,12-13H2,1-2H3,(H,19,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACFROICIPAMDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)CN2C(=NN=N2)CN3CCCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B4126624.png)
![2-[2-(4-bromophenoxy)propanoyl]-N-(2,4-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4126625.png)


![N-allyl-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4126651.png)
![1-[2-(4-Fluorophenyl)ethyl]-3-(tetrahydrofuran-2-ylmethyl)thiourea](/img/structure/B4126670.png)

![Ethyl 4-({[1-(1,3-benzodioxol-5-yl)ethyl]carbamoyl}amino)benzoate](/img/structure/B4126688.png)

![N-[2-(4-fluorophenyl)ethyl]pentanamide](/img/structure/B4126695.png)
![1-(2-Methoxy-4-nitrophenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]thiourea](/img/structure/B4126698.png)
![4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4126708.png)
![DIMETHYL 5-{[2-(ETHYLSULFANYL)BENZOYL]AMINO}ISOPHTHALATE](/img/structure/B4126721.png)
![methyl 2-[({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}carbonothioyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4126729.png)
